

Application Notes: Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Cat. No.: B099842

[Get Quote](#)

Introduction

The nitration of 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin, is a crucial electrophilic aromatic substitution reaction that yields **2-hydroxy-3-methoxy-5-nitrobenzaldehyde** (5-nitro-o-vanillin). This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the electron-donating hydroxyl and methoxy groups on the aromatic ring activates it towards electrophilic attack, while the aldehyde group is a meta-directing deactivator. The regioselectivity of the reaction is primarily governed by the powerful ortho-, para-directing influence of the hydroxyl group, leading to substitution at the C5 position, which is para to the hydroxyl group and sterically accessible. This application note provides a detailed, robust, and reproducible protocol for the laboratory-scale synthesis of **2-hydroxy-3-methoxy-5-nitrobenzaldehyde**.

Target Audience

This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for synthesizing 5-nitro-o-vanillin.

Data Presentation

A summary of the key reactants and the expected product, along with their relevant quantitative data, is provided below for quick reference.

Compound Name	Molecular Formula	Molar Mass (g/mol)	Appearance	Melting Point (°C)
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)	C ₈ H ₈ O ₃	152.15	White to light yellow crystalline powder	40-43
Nitric Acid (70%)	HNO ₃	63.01	Colorless to light yellow liquid	-42
Glacial Acetic Acid	C ₂ H ₄ O ₂	60.05	Colorless liquid	16.6
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde	C ₈ H ₇ NO ₅	197.14	Cream to yellow or brown powder[1][2]	140-143[1][3][4]

Experimental Protocol

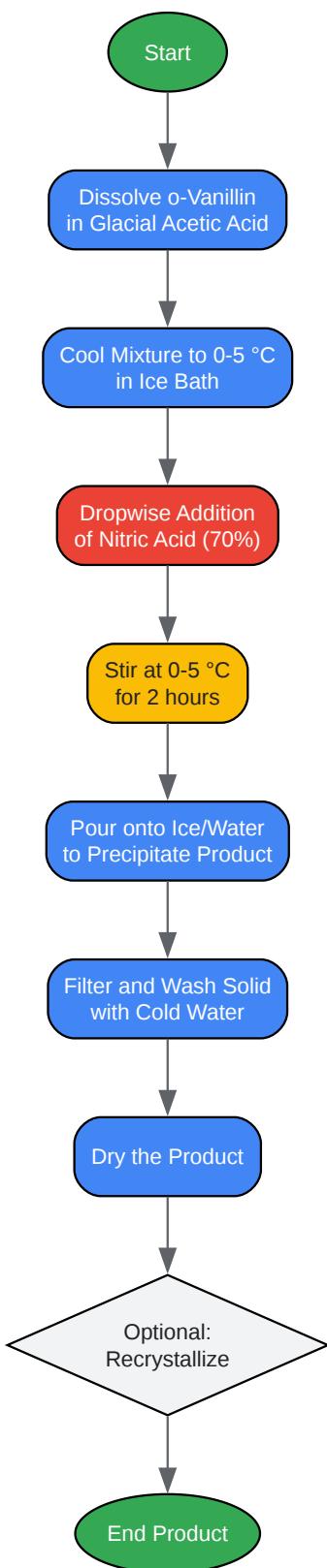
This protocol is adapted from established procedures for the nitration of analogous phenolic aldehydes.

Materials and Equipment:

- 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin), 99%
- Glacial Acetic Acid
- Nitric Acid, 70%
- Deionized Water
- Ice
- 250 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and filter paper
- Standard laboratory glassware (beakers, graduated cylinders)
- Desiccator or vacuum oven

Procedure:


- Dissolution of Starting Material:
 - In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 7.6 g (0.05 mol) of 2-hydroxy-3-methoxybenzaldehyde in 50 mL of glacial acetic acid.
 - Stir the mixture until the starting material is completely dissolved.
- Cooling:
 - Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the addition of the nitrating agent to control the reaction rate and minimize side-product formation.
- Addition of Nitrating Agent:
 - Transfer 5.0 mL (approx. 0.08 mol) of 70% nitric acid to a dropping funnel.
 - Add the nitric acid dropwise to the cooled solution of o-vanillin over a period of 45-60 minutes.
 - Ensure the internal temperature of the reaction mixture does not exceed 10 °C during the addition.

- Reaction:
 - After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
 - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
- Quenching and Precipitation:
 - Once the reaction is deemed complete, slowly pour the reaction mixture into a 600 mL beaker containing 300 g of crushed ice and water while stirring vigorously.
 - A yellow precipitate of the crude product should form.
- Isolation and Washing of Product:
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the collected solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This step is essential to remove any residual acid.
- Drying:
 - Dry the crude product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The expected product is a cream to yellow powder.[1][2]
- Purification (Optional):
 - If a higher purity is required, the crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture or acetic acid.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical transformation during the nitration of o-vanillin.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of 5-nitro-o-vanillin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [Application Notes: Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099842#experimental-procedure-for-nitration-of-2-hydroxy-3-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com